5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide
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Overview
Description
5-Chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is a complex organic compound featuring a benzamide core with chloro, methoxy, and thiophene substituents. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: Thiophene derivatives, including this compound, have shown promise in biological research. They can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs. Its biological activity may be explored for treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, thiophene derivatives are used in the production of materials with specific properties, such as conductive polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide exerts its effects involves interactions with molecular targets and pathways. The thiophene moiety can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
5-Chloro-2-methoxy-N-(thiophen-2-yl)benzamide
5-Chloro-2-methoxy-N-(thiophen-3-yl)benzamide
5-Chloro-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
Uniqueness: Compared to similar compounds, 5-chloro-2-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide stands out due to its dual thiophene substituents, which may enhance its biological activity and stability.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-chloro-2-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S2/c1-21-14-5-4-12(18)9-13(14)17(20)19-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVIQKXBLFISOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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